

Application Notes and Protocols for SR12418 In Vivo Studies

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Compound of Interest

Compound Name: SR12418
Cat. No.: B10861337

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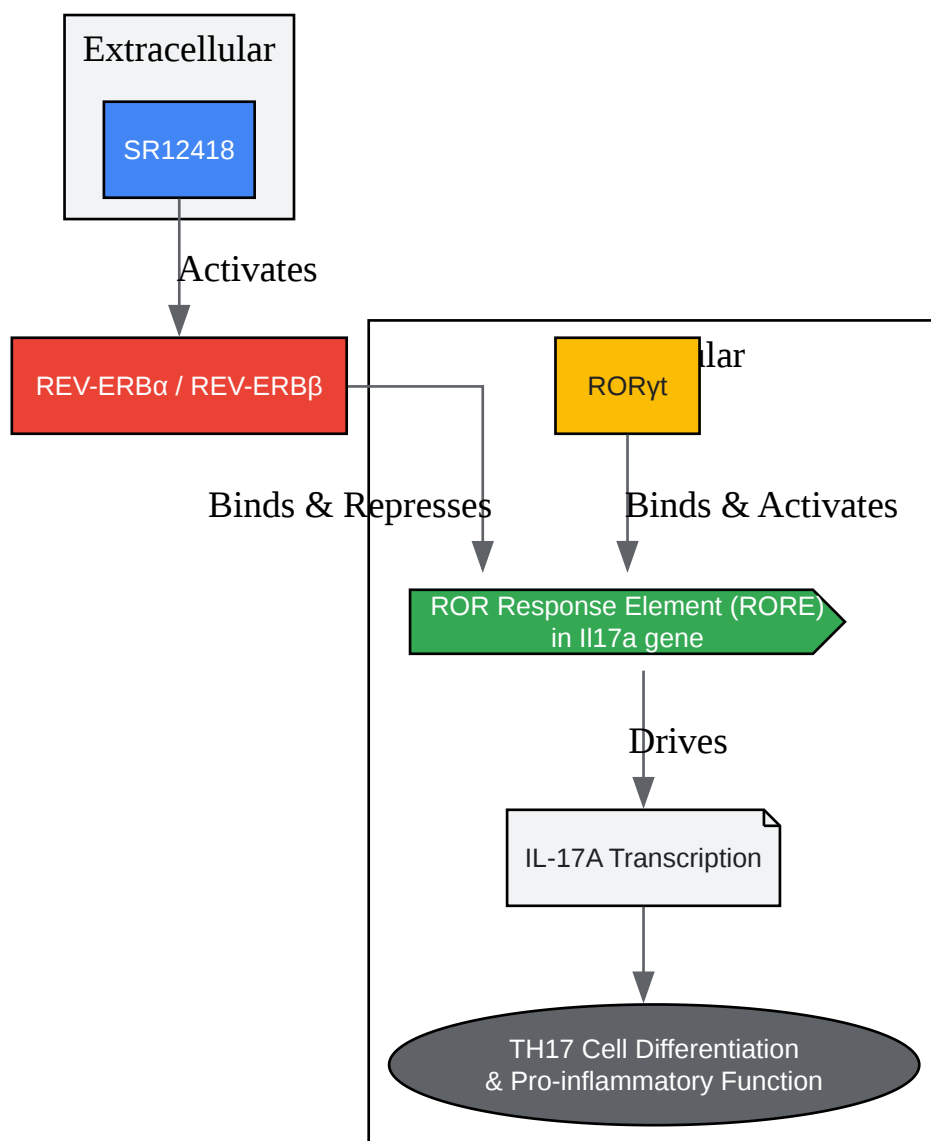
Introduction

SR12418 is a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β . It has demonstrated efficacy in preclinical in vivo models of autoimmune diseases by suppressing the development and function of T helper 17 (TH17) cells.[1][2] These cells are key drivers of inflammation in various autoimmune conditions. **SR12418** offers a more favorable pharmacological profile compared to its predecessor, SR9009.[1] These application notes provide detailed protocols for the in vivo use of **SR12418** in mouse models of experimental autoimmune encephalomyelitis (EAE) and colitis, based on published research.

Mechanism of Action

SR12418 functions by activating REV-ERB α and REV-ERB β , which in turn represses the transcription of key genes involved in TH17 cell differentiation and function.[1] Mechanistically, REV-ERB α competes with the lineage-defining transcription factor ROR γ t for binding to shared regulatory elements in the genome, including at the IL17a locus.[1][3] By activating REV-ERB, **SR12418** enhances the repression of ROR γ t expression and its downstream targets, leading to a reduction in IL-17A production and a decrease in pathogenic TH17 cell populations.[1]

Signaling Pathway



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Caption: **SR12418** signaling pathway in T cells.

Quantitative Data Summary

Table 1: Effect of **SR12418** on EAE Clinical Score and Incidence

Treatment Group	Mean Maximum Clinical Score	Disease Incidence (%)
Vehicle	2.5 - 3.5	90%
SR12418 (50 mg/kg, b.i.d.)	Significantly reduced	20%
Data from MOG-induced EAE in C57BL/6 mice. [1] [2]		

Table 2: Immunological Effects of **SR12418** in EAE Model (CNS)

Cell Population / Marker	Vehicle-Treated	SR12418-Treated
CD3+CD4+ T cells	Baseline	Reduced frequency and number
RORyt+ cells	Baseline	Significantly decreased frequency and number
GM-CSF+ T cells	Baseline	Significantly lower absolute number
IL-17A+ cells	Baseline	Reduced frequency and number
IL-17A+IFN γ + cells	Baseline	Reduced frequency and number
CNS: Central Nervous System. Data represents changes at the peak of disease. [1]		

Table 3: Therapeutic Efficacy of **SR12418** in Relapsing-Remitting EAE

Treatment Group	Relapse Severity	Number of Mice Relapsed
Vehicle	Average max score 2.5 - 3.5	12 out of 17
SR12418 (50 mg/kg, b.i.d.)	Significant reduction	Not specified, but overall severity reduced
Treatment initiated after the first wave of disease in SJL/J mice. [1]		

Experimental Protocols

1. Preparation and Administration of **SR12418** for In Vivo Studies

This protocol describes the preparation and administration of **SR12418** for intraperitoneal injection in mice.

Materials:

- **SR12418** powder
- Dimethyl sulfoxide (DMSO)
- Tween 80
- Sterile Water for Injection
- Sterile microcentrifuge tubes
- Sterile insulin syringes with attached needles (e.g., 28-30 gauge)

Formulation (10/10/80 Formulation):[\[2\]](#)

- Prepare a stock solution of **SR12418** in DMSO.
- In a sterile tube, add 1 part of the **SR12418**/DMSO stock.
- Add 1 part of Tween 80.

- Add 8 parts of sterile water.
- Vortex thoroughly to create a homogenous suspension.
- The final vehicle control is a 10% DMSO, 10% Tween 80, 80% water solution.

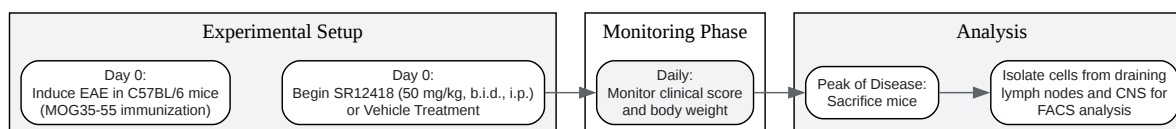
Administration Protocol:

- Administer **SR12418** or vehicle control via intraperitoneal (i.p.) injection.
- The standard dosage is 50 mg/kg, administered twice daily (b.i.d.).^{[1][2]}
- The injection volume should be adjusted based on the mouse's body weight (typically 100-200 µL).
- Continue administration for the duration of the experiment as specified by the study design.

2. Prophylactic Treatment in MOG-Induced EAE Model

This protocol outlines the use of **SR12418** to prevent or delay the onset and severity of EAE in C57BL/6 mice.

Experimental Workflow:



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Caption: Prophylactic **SR12418** treatment workflow in EAE.

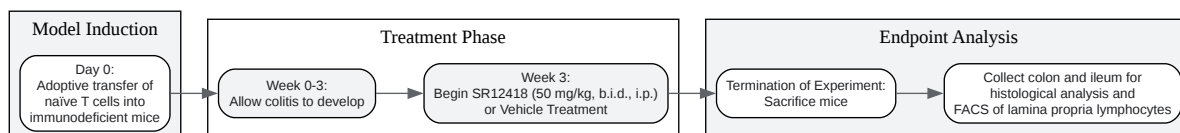
Methodology:

- EAE Induction: On day 0, immunize C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections on days 0 and 2.
- Treatment: Begin treatment on day 0 with **SR12418** (50 mg/kg, i.p., b.i.d.) or vehicle control. [\[1\]](#)[\[2\]](#)
- Monitoring: From day 7 post-immunization, monitor mice daily for clinical signs of EAE and record body weight. Clinical scoring is typically as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, quadriplegia; 5, moribund.
- Endpoint Analysis: At the peak of the disease (typically day 15-20), euthanize the mice.
- Tissue Collection and Analysis: Collect draining lymph nodes and the central nervous system (CNS). Prepare single-cell suspensions for flow cytometry (FACS) analysis to quantify immune cell populations (e.g., CD4+, RORγt+, IL-17A+).[\[1\]](#)

3. Therapeutic Treatment in Adoptive T Cell Transfer Colitis Model

This protocol details the therapeutic application of **SR12418** in a T cell-mediated colitis model.

Experimental Workflow:



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Caption: Therapeutic **SR12418** treatment workflow in colitis.

Methodology:

- Colitis Induction: Induce colitis by the adoptive transfer of naïve CD4+ T cells into immunodeficient recipient mice (e.g., Rag1^{-/-}).
- Disease Development: Allow three weeks for the development of colitis.[1]
- Therapeutic Intervention: At 3-weeks post-transfer, begin twice-daily administration of **SR12418** (50 mg/kg, i.p.) or vehicle control.[1]
- Monitoring: Monitor mice for signs of colitis, such as weight loss.
- Endpoint Analysis: At the termination of the experiment, euthanize the mice.
- Tissue Collection and Analysis: Remove the colon and ileum. Measure colon length and weight. Isolate lamina propria lymphocytes for FACS analysis to assess T cell populations (e.g., RORγt⁺, IL-17A⁺, Foxp3⁺).[1] Perform histological analysis to assess inflammation.

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